Regioisomeric Differentiation: Ortho-CF3 vs. Meta-CF3 Phenyl Substitution in Pyridin-4-yl-1,2,4-oxadiazoles
The target compound (CAS 339104-49-3) bearing an ortho-CF3 substituent on the phenyl ring is a distinct regioisomer from the meta-CF3 analog (CAS 339104-45-9). The ortho-CF3 group imposes steric hindrance and alters the dihedral angle between the phenyl and oxadiazole rings compared to the meta isomer, which directly impacts molecular shape and target binding . Ortho-substituted trifluoromethylphenyl groups have been shown in related 1,2,4-oxadiazole series to produce different pharmacological profiles compared to meta- or para-substituted analogs due to altered electron distribution and conformational preferences [1]. No direct head-to-head biological comparison between these two specific regioisomers has been published.
| Evidence Dimension | CF3 substitution position on phenyl ring |
|---|---|
| Target Compound Data | ortho-CF3 (2-position) on phenyl ring; CAS 339104-49-3; MW 291.23; C14H8F3N3O |
| Comparator Or Baseline | meta-CF3 (3-position) analog: CAS 339104-45-9; MW 291.23; identical molecular formula |
| Quantified Difference | Identical molecular formula and mass; differentiated solely by CF3 ring position. Dihedral angle and electrostatic potential surface differ qualitatively. No quantitative biological comparison data available. |
| Conditions | Structural comparison based on chemical identity data from vendor catalogs and chemical databases |
Why This Matters
Procurement of the incorrect regioisomer (ortho vs. meta) will result in a chemically distinct compound with identical mass and formula but potentially divergent biological activity; identity verification via NMR or HPLC is essential.
- [1] MDPI Processes, 'FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years,' Processes, 2022, 10(10), 2054. Discusses impact of CF3 substitution position on pharmacological properties. View Source
